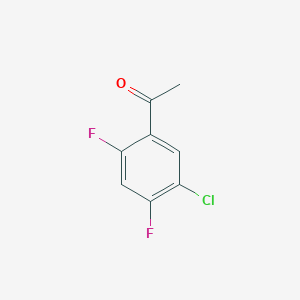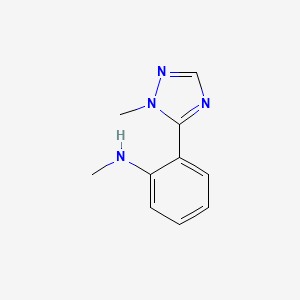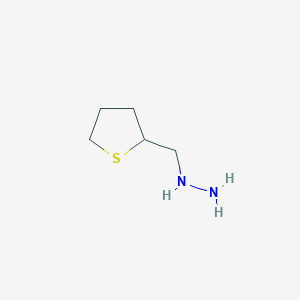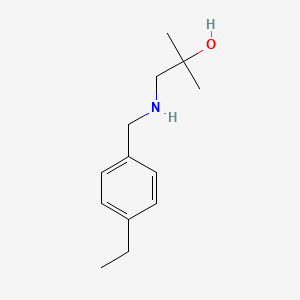
1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol is an organic compound that features a benzene ring substituted with an ethyl group and an amino group, which is further connected to a 2-methylpropan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-ethylbenzyl chloride with ammonia or an amine to form 4-ethylbenzylamine.
Alkylation: The 4-ethylbenzylamine is then reacted with 2-methylpropan-2-ol under basic conditions to form the desired product. This step may involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, facilitating the nucleophilic attack on the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Halides (e.g., NaBr), alkoxides (e.g., NaOEt).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, ethers.
Wissenschaftliche Forschungsanwendungen
1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: Similar structure but lacks the ethyl and 2-methylpropan-2-ol groups.
4-Ethylbenzylamine: Similar structure but lacks the 2-methylpropan-2-ol group.
2-Methylpropan-2-ol: Similar structure but lacks the benzylamine moiety.
Uniqueness
1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol is unique due to the combination of the benzylamine and 2-methylpropan-2-ol moieties, which confer distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
1-[(4-ethylphenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-4-11-5-7-12(8-6-11)9-14-10-13(2,3)15/h5-8,14-15H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
UJWCQNZCNFIDJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CNCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



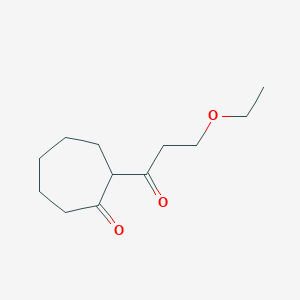
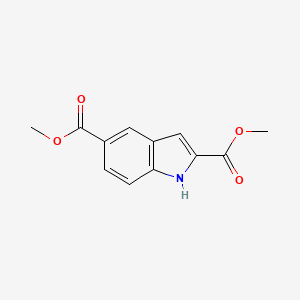
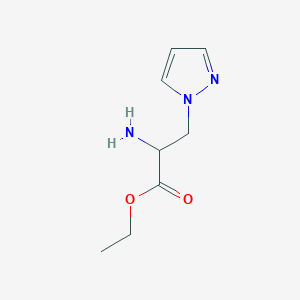

![3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13640893.png)

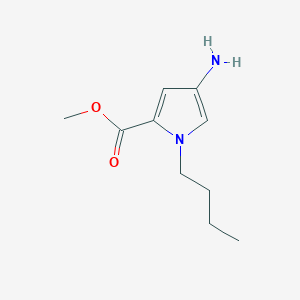

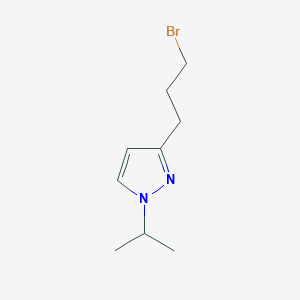
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13640926.png)
